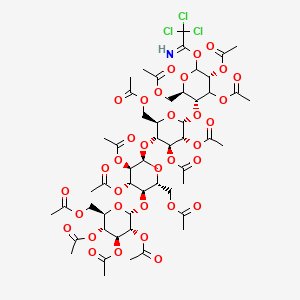
Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate is a complex organic compound used primarily as an intermediate in the synthesis of other chemical compounds. It is a derivative of maltotetraose, a maltooligosaccharide, and is characterized by the presence of trichloroethanimidate and tridecaacetate groups. This compound is notable for its applications in research and diagnostic purposes, as well as its potential use in nutrients and healthcare.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate typically involves multiple steps, starting with the preparation of maltotetraose. The maltotetraose is then subjected to a series of chemical reactions to introduce the trichloroethanimidate and tridecaacetate groups. These reactions often require specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to ensure the purity and stability of the final product. Industrial production may also involve the use of advanced techniques such as chromatography and crystallization to purify the compound.
化学反応の分析
Types of Reactions
Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: The trichloroethanimidate group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to increase reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce compounds with additional hydroxyl or carbonyl groups, while substitution reactions can yield a wide range of derivatives with different functional groups.
科学的研究の応用
Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme activity.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, making the compound useful for studying enzyme activity and metabolic regulation.
類似化合物との比較
Similar Compounds
Maltotetraose: A maltooligosaccharide used in research and diagnostics.
Maltotetraose Deuterated: A deuterated form of maltotetraose used for specific research applications.
Uniqueness
Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate is unique due to the presence of the trichloroethanimidate and tridecaacetate groups, which confer specific chemical properties and reactivity. These modifications make it a valuable intermediate for synthesizing other compounds and studying carbohydrate-related processes.
特性
分子式 |
C52H68Cl3NO34 |
|---|---|
分子量 |
1357.4 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,5R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C52H68Cl3NO34/c1-18(57)70-14-31-35(74-22(5)61)39(75-23(6)62)43(79-27(10)66)47(83-31)87-36-32(15-71-19(2)58)84-48(44(80-28(11)67)40(36)76-24(7)63)88-37-33(16-72-20(3)59)85-49(45(81-29(12)68)41(37)77-25(8)64)89-38-34(17-73-21(4)60)86-50(90-51(56)52(53,54)55)46(82-30(13)69)42(38)78-26(9)65/h31-50,56H,14-17H2,1-13H3/t31-,32-,33-,34-,35-,36-,37-,38-,39+,40+,41+,42?,43-,44-,45-,46-,47-,48-,49-,50?/m1/s1 |
InChIキー |
YTLRCGJFGXLQKT-LKONUMFOSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H](C3OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


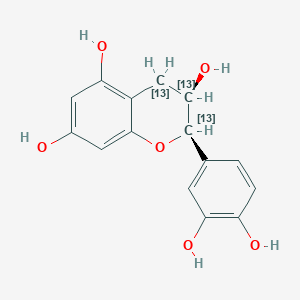

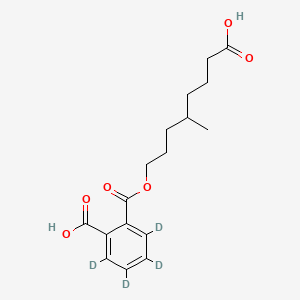
![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
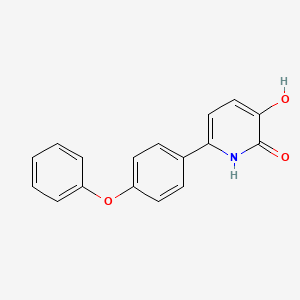
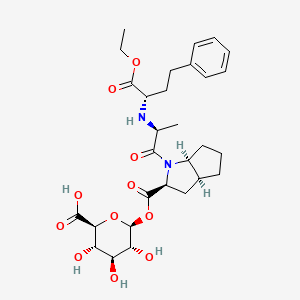
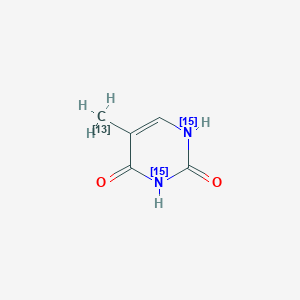

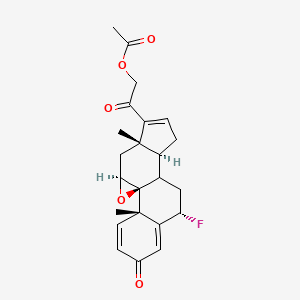
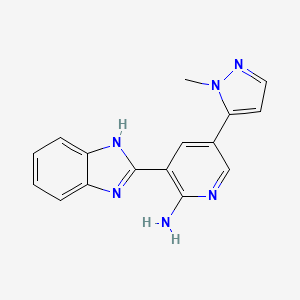
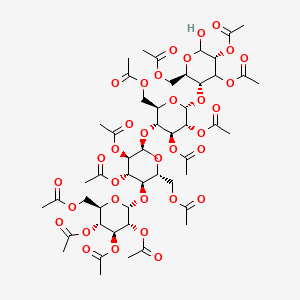
![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
